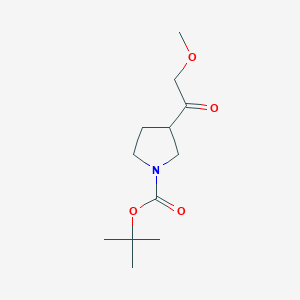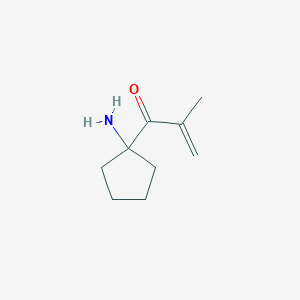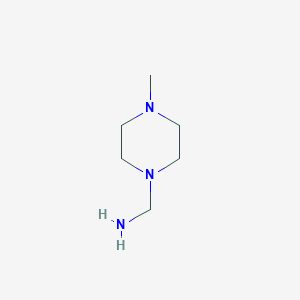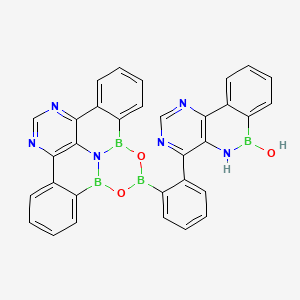
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-fluoroethyl group and the N,N-dimethyl substitution on the piperidine ring makes this compound unique. It is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Fluoroethylation: The introduction of the 2-fluoroethyl group is achieved through nucleophilic substitution reactions. For example, 2-fluoroethyl tosylate can be used as the fluoroethylating agent.
N,N-Dimethylation: The N,N-dimethylation of the piperidine ring can be carried out using formaldehyde and formic acid or other methylating agents under basic conditions.
Industrial production methods may involve continuous flow synthesis techniques to ensure high yields and purity .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various pharmacological effects, including analgesic and anxiolytic properties .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine can be compared with other piperidine derivatives, such as:
1-(2-Fluoroethyl)piperidine: Lacks the N,N-dimethyl substitution, resulting in different pharmacological properties.
N,N-Dimethylpiperidin-3-amine: Lacks the 2-fluoroethyl group, affecting its chemical reactivity and biological activity.
1-(2-Fluoroethyl)-N-methylpiperidin-3-amine: Contains only one methyl group, leading to variations in its interaction with molecular targets.
The unique combination of the 2-fluoroethyl group and N,N-dimethyl substitution in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H19FN2 |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N,N-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C9H19FN2/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8H2,1-2H3 |
InChI Key |
CDXCDLPKULUUJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCN(C1)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)


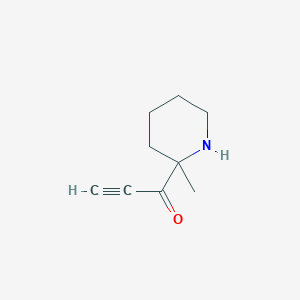
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)
